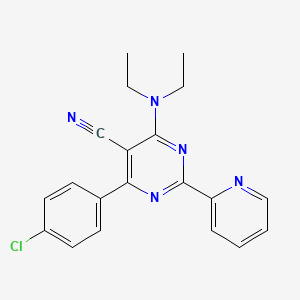

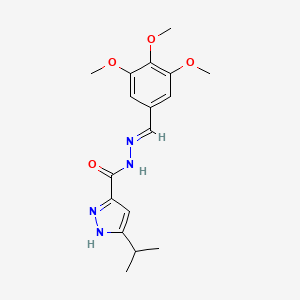

(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-3-isopropyl-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide” is a chemical compound. It seems to be related to a class of compounds known as Schiff bases . Schiff bases are typically formed by the condensation of a primary amine and an aldehyde . They are important intermediates for the synthesis of various bioactive compounds and have been reported to show a variety of biological activities .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of new thiadiazole analogues was synthesized through cyclization of the corresponding opened hydrazinecarbothioamides . Another method involved the synthesis of a Schiff base from a condensation reaction of methyldithiocarbazate with 3,4,5-trimethoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, a Schiff base was confirmed by single-crystal X-ray, NMR, FTIR, TGA, UV-Vis, and mass spectroscopy techniques . The structure of the compound was optimized using density functional theory (DFT) and showed excellent agreement with the crystal structure .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, the UV-Vis spectra from time-dependent density functional theory correlated well with their respective experimental spectra . The results of frontier molecular orbitals (FMO), density of states, and global descriptors such as chemical hardness, chemical potential, electrophilic index, and chemical softness derived from FMOs with the optimized structure revealed that the compound is soft, polarizable, reactive, and prone to intramolecular charge transfer .科学的研究の応用

Antimicrobial Applications

Schiff base compounds, including the one , have shown promising results in antimicrobial chemotherapy applications . They have been used to treat multi-resistant infections more effectively . For example, a hydrazone Schiff base compound, (E)-methyl N’-(3,4,5-trimethoxybenzylidene) hydrazine carboxylate, was synthesized and tested for their antibacterial activities against disease-causing bacteria such as E. coli, B. cereus, Klebsiella pneumonia, and S. aureus .

Anticancer Applications

Schiff base compounds have also been used in anticancer chemotherapy applications . They have been employed as drugs with metal as active ingredients to treat cancer . The wide rate of multidrug opposition in both diseases entails the progression of potential molecules with intended characteristics that could dodge multidrug-resistant issues .

In Silico Docking Studies

In silico docking studies of Schiff base compounds have been carried out against bacterial strains and their target proteins . For example, two Schiff base compounds were tested against the bacterial strain Staphylococcus aureus and its target proteins . The compounds showed a good binding affinity with the target protein dihydrofolate reductase enzyme .

Drug Development

Schiff base compounds have excellent pharmacology application prospects in the modern era and are widely used in the pharmaceutical industry . They have been used in the development of antibiotics and other drugs .

Analytical Applications

Schiff base compounds have extensive applications in the analytical field . They are used in various analytical techniques due to their versatile metal chelating properties .

Organic Chemistry Applications

In the field of organic chemistry, Schiff base compounds are used due to their innate organic activities and adaptability to alter the structure to tweak it for specific natural applications .

作用機序

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been known to inhibit various targets like tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

For instance, they can inhibit tubulin, a protein that forms microtubules, which are essential for cell division . They can also inhibit Hsp90, a chaperone protein that helps other proteins fold properly, stabilize proteins against heat stress, and aid in protein degradation .

Biochemical Pathways

For instance, they can inhibit the GABAA pathway, which is responsible for preventing neurons from firing in the brain .

Result of Action

Compounds with a similar tmp group have been known to exhibit notable anti-cancer effects by effectively inhibiting various targets .

特性

IUPAC Name |

5-propan-2-yl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-10(2)12-8-13(20-19-12)17(22)21-18-9-11-6-14(23-3)16(25-5)15(7-11)24-4/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFZVJFUPHFWSH-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2797115.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2797119.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2797120.png)

![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2797122.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide](/img/structure/B2797127.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid](/img/structure/B2797130.png)

![3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2797133.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2797134.png)

![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2797136.png)